molecular formula C12H14O4S B12611415 Methyl 2-(cyclobutylsulfonyl)benzoate CAS No. 918810-34-1

Methyl 2-(cyclobutylsulfonyl)benzoate

Cat. No.: B12611415
CAS No.: 918810-34-1
M. Wt: 254.30 g/mol
InChI Key: NZXXHNIGEWVGGE-UHFFFAOYSA-N
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Description

Methyl 2-(cyclobutylsulfonyl)benzoate is an organic compound characterized by a benzoate ester functional group attached to a cyclobutylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(cyclobutylsulfonyl)benzoate typically involves the esterification of 2-(cyclobutylsulfonyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclobutylsulfonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated benzoate derivatives.

Scientific Research Applications

Methyl 2-(cyclobutylsulfonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(cyclobutylsulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Methyl 2-(cyclobutylsulfonyl)benzoate can be compared with other benzoate esters and sulfonyl-containing compounds:

    Methyl benzoate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    Cyclobutylsulfonyl derivatives: Similar in structure but may have different ester groups, affecting their reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable reagent in organic synthesis, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new uses and benefits.

Properties

CAS No.

918810-34-1

Molecular Formula

C12H14O4S

Molecular Weight

254.30 g/mol

IUPAC Name

methyl 2-cyclobutylsulfonylbenzoate

InChI

InChI=1S/C12H14O4S/c1-16-12(13)10-7-2-3-8-11(10)17(14,15)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3

InChI Key

NZXXHNIGEWVGGE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)C2CCC2

Origin of Product

United States

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